molecular formula C12H16ClN B1377176 2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene hydrochloride CAS No. 42025-45-6

2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene hydrochloride

Cat. No.: B1377176
CAS No.: 42025-45-6
M. Wt: 209.71 g/mol
InChI Key: PAJOSBOWCZUHOE-UHFFFAOYSA-N
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Description

2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene hydrochloride is a chemical compound with the molecular formula C19H24N2O.HCl. It is known for its application in various scientific fields, particularly in medicinal chemistry. This compound is a derivative of benzoquinoline and is often used in research related to its pharmacological properties.

Mechanism of Action

Target of Action

The primary target of 2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride, also known as Palonosetron, is the 5-HT3 receptor . This receptor plays a crucial role in the transmission of signals in the nervous system, particularly those related to nausea and vomiting .

Mode of Action

Palonosetron acts as a potent and selective antagonist of the 5-HT3 receptor . It binds to these receptors with high affinity, blocking their activation by serotonin . This prevents the transmission of signals that trigger nausea and vomiting, particularly during the acute phase of chemotherapy .

Biochemical Pathways

The action of Palonosetron primarily affects the serotonergic pathway . By blocking the 5-HT3 receptors, it disrupts the normal functioning of this pathway, leading to a reduction in the transmission of nausea and vomiting signals . The downstream effects include the prevention of these symptoms, improving the quality of life for patients undergoing chemotherapy .

Pharmacokinetics

Palonosetron exhibits favorable pharmacokinetic properties. It has a long half-life and high binding affinity , which contribute to its sustained action . After intravenous administration, the plasma concentration of Palonosetron decreases initially but then slowly eliminates from the body . The distribution volume is approximately 8.3 ± 2.5 L/kg, and it is about 62% bound to plasma proteins . It is primarily eliminated through renal excretion and metabolic pathways .

Result of Action

The molecular and cellular effects of Palonosetron’s action primarily involve the prevention of nausea and vomiting . By blocking the 5-HT3 receptors, it prevents the activation of neural pathways that trigger these symptoms. This results in an improved ability to tolerate chemotherapy and a better overall quality of life for patients .

Action Environment

The action of Palonosetron can be influenced by various environmental factors. For instance, its efficacy may be affected by the patient’s overall health status, the presence of other medications, and individual variations in drug metabolism . It has been shown to be safe and effective in a wide range of patient populations, including those with renal or hepatic impairment .

Biochemical Analysis

Biochemical Properties

2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with 5-HT3 receptors, which are a type of serotonin receptor. These interactions are crucial as they can influence neurotransmission and other cellular processes. The compound’s ability to bind to these receptors highlights its potential in modulating biochemical pathways .

Cellular Effects

The effects of 2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with 5-HT3 receptors can alter intracellular signaling cascades, leading to changes in gene expression and metabolic activities. These effects can vary depending on the cell type and the specific cellular context .

Molecular Mechanism

At the molecular level, 2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as a selective antagonist for 5-HT3 receptors, inhibiting their activity. This inhibition can prevent the activation of downstream signaling pathways that are typically triggered by serotonin binding. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are crucial for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as CYP2D6, CYP3A, and CYP1A2, which are responsible for its metabolism. These interactions can influence the metabolic flux and levels of metabolites within the cell. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and its potential interactions with other drugs .

Transport and Distribution

The transport and distribution of 2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, its interaction with plasma proteins can influence its distribution in the bloodstream and its availability to target tissues .

Subcellular Localization

The subcellular localization of 2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene hydrochloride typically involves the hydrogenation of benzoquinoline derivatives. The reaction conditions often require a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The process is carried out in a suitable solvent like ethanol or methanol at elevated temperatures and pressures to ensure complete hydrogenation.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives.

    Reduction: It can be further reduced to form more saturated derivatives using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various quinoline and benzoquinoline derivatives, which are of significant interest in medicinal chemistry for their potential therapeutic properties.

Scientific Research Applications

2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene hydrochloride is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its high affinity for 5-HT3 receptors and prolonged duration of action make it particularly effective in clinical settings .

Properties

IUPAC Name

2,3,3a,4,5,6-hexahydro-1H-benzo[de]quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-3-9-5-2-6-11-12(9)10(4-1)7-8-13-11;/h2,5-6,10,13H,1,3-4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJOSBOWCZUHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNC3=CC=CC(=C23)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene hydrochloride
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Reactant of Route 6
2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene hydrochloride

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